
9-benzyl-2-chloro-6-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ベンジル-2-クロロ-6-メチル-9H-プリンは、分子式がC13H11ClN4の化学化合物です。この化合物は、DNAとRNAの構成要素であるヘテロ環式芳香族有機化合物であるプリンファミリーに属しています。この特定の化合物は、プリン環の9位にベンジル基、2位に塩素原子、6位にメチル基が存在することを特徴としています。
2. 製法
合成経路と反応条件
9-ベンジル-2-クロロ-6-メチル-9H-プリンの合成は、通常、9-ベンジル-6-メチルプリンの塩素化を伴います。反応は、チオニルクロリド(SOCl2)またはオキシ塩化リン(POCl3)を塩素化剤として使用して行われます。反応は通常、完全な塩素化を保証するために還流条件下で行われます。
工業的生産方法
工業的な設定では、9-ベンジル-2-クロロ-6-メチル-9H-プリンの製造は、容易に入手可能な前駆体から始まる多段階プロセスを含む場合があります。プロセスには以下が含まれます。
- 6-メチルプリンのベンジル化。
- チオニルクロリドまたはオキシ塩化リンを用いたベンジル化生成物の塩素化。
- 再結晶またはクロマトグラフィーによる最終生成物の精製。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-chloro-6-methyl-9H-purine typically involves the chlorination of 9-benzyl-6-methylpurine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Benzylation of 6-methylpurine.
- Chlorination of the benzylated product using thionyl chloride or phosphorus oxychloride.
- Purification of the final product through recrystallization or chromatography.
化学反応の分析
反応の種類
9-ベンジル-2-クロロ-6-メチル-9H-プリンは、以下を含むさまざまな化学反応を起こします。
求核置換: 2位の塩素原子は、アミン、チオール、アルコキシドなどの求核剤と置き換えることができます。
酸化と還元: この化合物は、対応するオキソ誘導体に変換するための酸化またはアミン誘導体に変換するための還元を受ける可能性があります。
環化反応: 環化反応に参加して縮合環系を形成することができます。
一般的な試薬と条件
求核置換: ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中のナトリウムメトキシド(NaOMe)またはカリウムtert-ブトキシド(KOtBu)などの試薬。
酸化: 酸性または塩基性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。
還元: 無水溶媒中の水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。
主要な生成物
置換生成物: 2-アミノ-9-ベンジル-6-メチル-9H-プリン。
酸化生成物: 2-クロロ-9-ベンジル-6-メチル-9H-プリン-6-オン。
還元生成物: 2-クロロ-9-ベンジル-6-メチル-9H-プリン-6-アミン。
4. 科学研究への応用
9-ベンジル-2-クロロ-6-メチル-9H-プリンは、科学研究でいくつかの応用があります。
化学: より複雑なプリン誘導体の合成における構成要素として使用されます。
生物学: 酵素や核酸などの生体高分子との潜在的な相互作用について研究されています。
医学: 抗ウイルス活性や抗がん活性など、潜在的な薬理作用について調査されています。
産業: 新規材料の開発や特殊化学品の合成における前駆体として利用されています。
科学的研究の応用
9-Benzyl-2-chloro-6-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
9-ベンジル-2-クロロ-6-メチル-9H-プリンの作用機序は、特定の分子標的との相互作用を伴います。2位の塩素原子は、求核置換反応に適した候補であり、酵素または受容体の求核部位と共有結合を形成することができます。この相互作用は、特定の酵素の活性を阻害したり、受容体の機能を変更したりして、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
9-ベンジル-2-クロロ-9H-プリン: 6位のメチル基がありません。
2-クロロ-6-メチル-9H-プリン: 9位のベンジル基がありません。
9-ベンジル-6-メチル-9H-プリン: 2位の塩素原子がありません。
独自性
9-ベンジル-2-クロロ-6-メチル-9H-プリンは、置換基の組み合わせによって独自です。9位のベンジル基、2位の塩素原子、6位のメチル基の存在は、研究や産業におけるさまざまな用途に価値のある化合物となる、独特の化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
9-Benzyl-2-chloro-9H-purine: Lacks the methyl group at the 6th position.
2-Chloro-6-methyl-9H-purine: Lacks the benzyl group at the 9th position.
9-Benzyl-6-methyl-9H-purine: Lacks the chlorine atom at the 2nd position.
Uniqueness
9-Benzyl-2-chloro-6-methyl-9H-purine is unique due to the combination of its substituents. The presence of the benzyl group at the 9th position, chlorine at the 2nd position, and methyl group at the 6th position imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
164360-03-6 |
|---|---|
分子式 |
C13H11ClN4 |
分子量 |
258.70 g/mol |
IUPAC名 |
9-benzyl-2-chloro-6-methylpurine |
InChI |
InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChIキー |
REPKRWPDMZCIJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
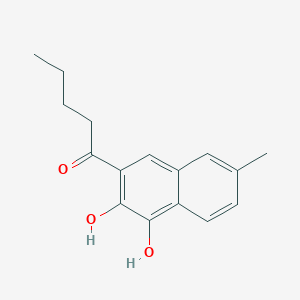

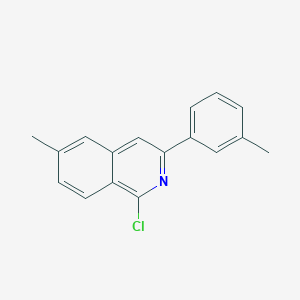
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
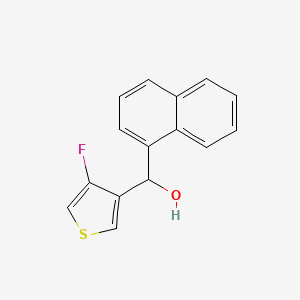



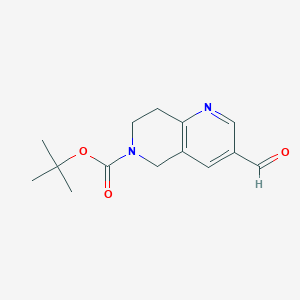

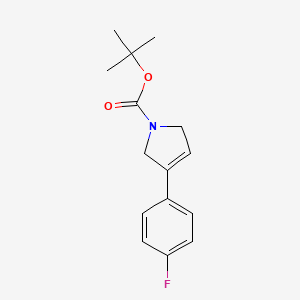
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
